

2-(3-Chlorophenyl)-2,2-difluoroacetic acid and derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Cat. No.: B3024593

[Get Quote](#)

An In-depth Technical Guide to **2-(3-Chlorophenyl)-2,2-difluoroacetic acid** and Its Derivatives for Drug Discovery Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the potency, metabolic stability, and pharmacokinetic profiles of drug candidates.^[1] Among the myriad of fluorine-containing building blocks, aryl difluoroacetic acids represent a particularly valuable class of intermediates. This guide provides a detailed technical overview of **2-(3-chlorophenyl)-2,2-difluoroacetic acid**, a key reagent and structural motif. We will explore its synthesis, physicochemical properties, analytical characterization, and its pivotal role in the development of advanced therapeutic agents, offering field-proven insights for researchers and drug development scientists.

Core Compound Profile: **2-(3-Chlorophenyl)-2,2-difluoroacetic acid**

2-(3-Chlorophenyl)-2,2-difluoroacetic acid is an aromatic carboxylic acid distinguished by a 3-chlorophenyl ring and a geminal difluoro group on the alpha-carbon.^[1] This specific arrangement of halogens provides a unique combination of steric and electronic properties that are highly sought after in drug design. The strong electron-withdrawing nature of the two

fluorine atoms significantly increases the acidity of the carboxylic acid moiety compared to its non-fluorinated analogues.[\[2\]](#)

Physicochemical and Structural Data

A summary of the key identification and property data for the core compound is presented below.

Property	Value	Reference
IUPAC Name	2-(3-chlorophenyl)-2,2-difluoroacetic acid	[3]
CAS Number	1027513-91-2	[3] [4] [5]
Molecular Formula	C ₈ H ₅ ClF ₂ O ₂	[3] [4]
Molecular Weight	206.58 g/mol	[3] [5]
Appearance	White to pale yellow powder/solid	[1] [6]
SMILES	C1=CC(=CC(=C1)Cl)C(C(=O)O)(F)	[3] [7]
InChI Key	RVWPKAZAYUYMND-UHFFFAOYSA-N	[3]

Structural Representation

The chemical structure of the core compound is depicted below.

Caption: Chemical Structure of **2-(3-chlorophenyl)-2,2-difluoroacetic acid**.

Synthesis and Mechanistic Insights

The synthesis of aryl difluoroacetic acids can be approached through several routes. A common and effective strategy for laboratory-scale synthesis involves the Friedel-Crafts acylation of a corresponding aromatic compound with a difluoroacetylating agent, followed by hydrolysis. This method offers good control and generally provides respectable yields.[\[2\]](#)

Representative Synthetic Protocol

The following protocol describes a plausible two-step synthesis starting from chlorobenzene.

Step 1: Friedel-Crafts Acylation with Difluoroacetyl Chloride

- Objective: To introduce the difluoroacetyl group onto the chlorobenzene ring, forming the intermediate 2-(3-chlorophenyl)-2,2-difluoroacetyl chloride.
- Causality: Aluminum chloride (AlCl_3) is a potent Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring. The directing effect of the chlorine atom on the benzene ring (ortho, para-directing but deactivating) combined with steric hindrance typically results in a mixture of isomers, from which the meta-substituted product can be isolated.

Protocol:

- To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl_3 , 1.2 eq.) and dry dichloromethane (DCM) as the solvent.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add difluoroacetyl chloride (1.0 eq.) to the stirred suspension.
- Add chlorobenzene (1.5 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).^[8]
- Upon completion, carefully quench the reaction by pouring it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer, and extract the aqueous layer with DCM (2x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude acyl chloride intermediate.

Step 2: Hydrolysis to the Carboxylic Acid

- Objective: To convert the reactive acyl chloride intermediate into the stable carboxylic acid.
- Causality: Acyl chlorides are highly susceptible to nucleophilic attack by water. Controlled hydrolysis, often under mild acidic or basic conditions followed by acidification, efficiently yields the final carboxylic acid product.

Protocol:

- Dissolve the crude 2-(3-chlorophenyl)-2,2-difluoroacetyl chloride from the previous step in a suitable solvent like tetrahydrofuran (THF).
- Slowly add this solution to a stirred mixture of water and THF at room temperature.
- Stir the mixture for 2-4 hours until hydrolysis is complete (monitored by TLC or LC-MS).
- Remove the THF under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Evaporate the solvent to yield the crude **2-(3-chlorophenyl)-2,2-difluoroacetic acid**.
- Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Key steps in the synthesis of the target compound.

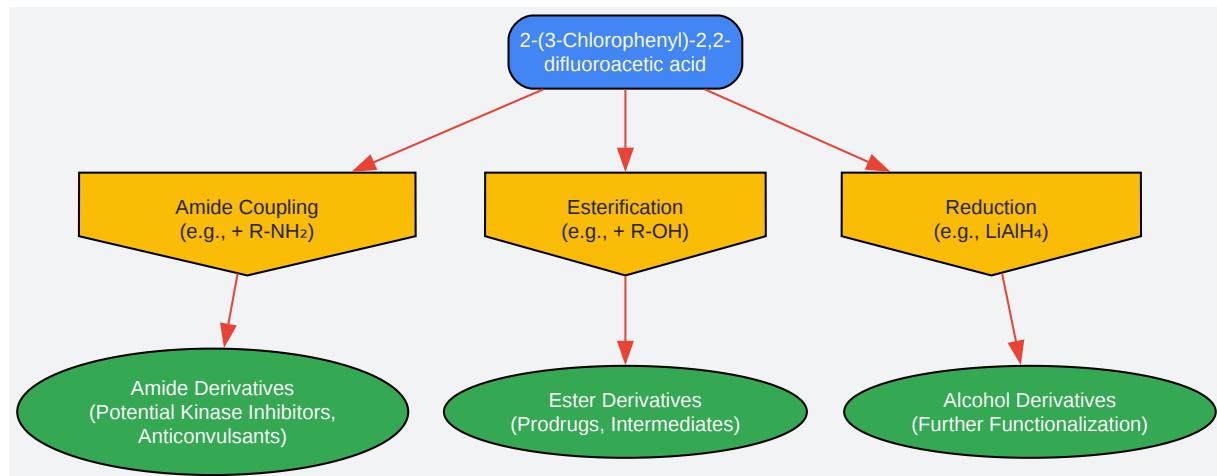
Applications in Medicinal Chemistry and Drug Development

The true value of **2-(3-chlorophenyl)-2,2-difluoroacetic acid** lies in its utility as a versatile synthetic intermediate.^[1] Its carboxylic acid handle allows for a wide range of chemical transformations, enabling its incorporation into larger, more complex molecules with potential therapeutic activity.

Role as a Synthetic Precursor

The compound serves as a precursor for generating various functional groups, most commonly amides, via coupling reactions with amines. This is a fundamental transformation in the synthesis of a vast number of pharmaceuticals.

- **Amide Bond Formation:** The carboxylic acid can be activated (e.g., converted to an acyl chloride or activated with coupling reagents like DCC or HATU) and reacted with primary or secondary amines to form stable amide bonds.
- **Esterification:** Reaction with alcohols under acidic conditions yields corresponding esters.
- **Reduction:** The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3-chlorophenyl)-2,2-difluoroethan-1-ol, which provides another point for chemical modification.


Examples of Biologically Active Derivatives

Derivatives of chlorophenyl acetic acids have shown promise in several therapeutic areas. While specific examples for the 2,2-difluoro variant are often proprietary, the broader class points to significant potential.

- **Anti-inflammatory Agents:** Pyrrole derivatives of related chlorophenyl propanoic acids have demonstrated potent anti-inflammatory and immunomodulatory effects, potentially through the modulation of cytokines like TNF- α and TGF- β 1.^[9]
- **Anticonvulsant Activity:** Pyrrolidine-2,5-dione derivatives containing a 3-chlorophenyl moiety have been synthesized and evaluated as potential anticonvulsant agents, with some showing promising activity in maximal electroshock (MES) seizure models.^[10] The likely mechanism involves interaction with voltage-gated sodium and calcium channels.^[10]
- **Kinase Inhibitors:** The structural motif is relevant in the design of kinase inhibitors. For instance, a related bromo-chlorophenyl difluoroacetic acid serves as a precursor for Bruton's

tyrosine kinase (BTK) inhibitors.[2]

Derivatization Strategy Diagram

[Click to download full resolution via product page](#)

Caption: Common derivatization pathways from the core acid.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of starting materials and intermediates is critical in drug development. For a compound like **2-(3-chlorophenyl)-2,2-difluoroacetic acid**, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary analytical tool.

Protocol for RP-HPLC Purity Analysis

This protocol is a representative method adapted from literature on similar aromatic carboxylic acids and serves as a robust starting point for method development.[11]

Objective: To determine the purity of a sample of **2-(3-chlorophenyl)-2,2-difluoroacetic acid** and identify any process-related impurities.

Self-Validation: The method's trustworthiness is established by its ability to separate the main peak from potential impurities and degradation products, confirmed by peak purity analysis

using a photodiode array (PDA) detector.

Instrumentation and Conditions:

Parameter	Specification	Rationale
Column	C18, 150 x 4.6 mm, 5 µm	Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.
Mobile Phase B	Acetonitrile	A common organic modifier providing good elution strength.
Elution Mode	Isocratic (e.g., 50:50 A:B) or Gradient	Isocratic is simpler for routine QC, while gradient elution is better for separating impurities with different polarities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times. [11]
Detection	UV at 225 nm	Wavelength selected for good chromophoric response of the phenyl ring. [11]
Injection Vol.	10 µL	Standard volume to avoid column overloading.

Procedure:

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a 50:50 acetonitrile:water mixture to a final concentration of approximately 1 mg/mL.

- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Injection: Inject the prepared sample onto the column.
- Data Acquisition: Record the chromatogram for a sufficient runtime to allow for the elution of all potential late-eluting impurities (e.g., 15-20 minutes).
- Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the purity. Use a PDA detector to assess peak purity and identify co-eluting species.

Conclusion

2-(3-Chlorophenyl)-2,2-difluoroacetic acid stands out as a high-value building block for modern drug discovery. Its unique electronic properties, conferred by the gem-difluoro group, and its synthetic versatility make it an attractive starting point for constructing novel therapeutic agents across diverse disease areas, including inflammation, oncology, and neurology. The technical protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, analyze, and strategically deploy this compound and its derivatives in the pursuit of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(2-Chlorophenyl)-2,2-difluoroacetic acid | 1150164-78-5 [smolecule.com]
- 2. 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid (2357479-57-1) for sale [vulcanchem.com]
- 3. americanelements.com [americanelements.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 2,2-Difluoro-2-(3-chlorophenyl)acetic acid | 1027513-91-2 [chemicalbook.com]

- 6. 2,2-Difluoro-2-(3-chlorophenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - 2-(3-chlorophenyl)-2,2-difluoroacetic acid (C8H5ClF2O2) [pubchemlite.lcsb.uni.lu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-(3-Chlorophenyl)-2,2-difluoroacetic acid and derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024593#2-3-chlorophenyl-2-2-difluoroacetic-acid-and-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com